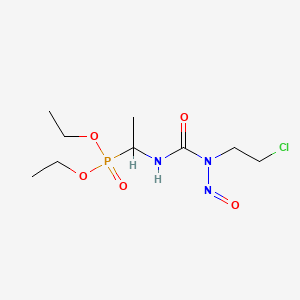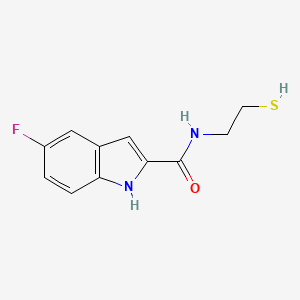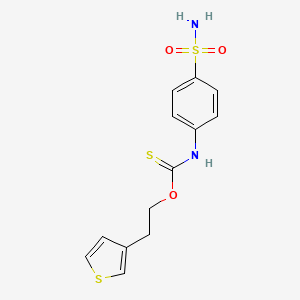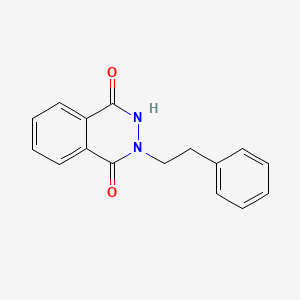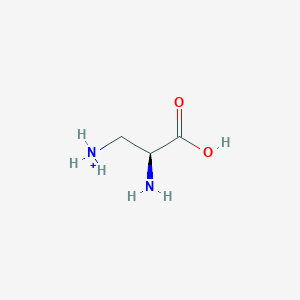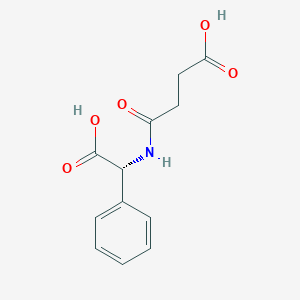
N-Succinyl phenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Succinyl Phenylglycine is an organic compound with the molecular formula C12H13NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Succinyl Phenylglycine can be synthesized through a one-pot method involving the dynamic kinetic resolution of N-succinyl-amino acids. This process utilizes two enzymes: D-succinylases from Cupriavidus species and N-succinyl-amino acid racemase from Geobacillus stearothermophilus . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the efficiency of the enzymatic reactions.
Industrial Production Methods
Industrial production of this compound often employs chemoenzymatic methods due to their higher catalytic efficiency and lower environmental impact compared to traditional chemical synthesis. These methods integrate chemical synthesis steps with enzymatic conversions, allowing for the production of enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
N-Succinyl Phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-Succinyl Phenylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: This compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Succinyl Phenylglycine involves its interaction with specific enzymes, such as N-acylamino acid racemase. This enzyme catalyzes the racemization of this compound, facilitating its conversion between different enantiomeric forms. The process involves the formation of a Mn2±stabilized enolate anion intermediate, which is crucial for the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-(S)-phenylglycine: This compound is structurally similar but differs in its stereochemistry.
N-Succinyl-L,L-diaminopimelic acid: Another related compound with different functional groups and applications.
Uniqueness
N-Succinyl Phenylglycine is unique due to its specific structural features and the ability to undergo a variety of chemical reactions. Its versatility in synthetic and industrial applications sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
4-[[(R)-carboxy(phenyl)methyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13NO5/c14-9(6-7-10(15)16)13-11(12(17)18)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,13,14)(H,15,16)(H,17,18)/t11-/m1/s1 |
InChI Key |
GQFHIYFXQQEWME-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)
![n-[1-Hydroxycarboxyethyl-carbonyl]leucylamino-2-methyl-butane](/img/structure/B10759902.png)
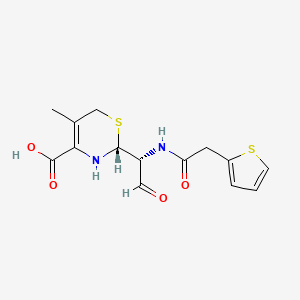
![[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester](/img/structure/B10759916.png)
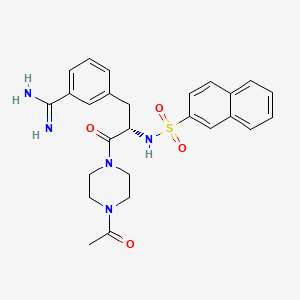
![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)

